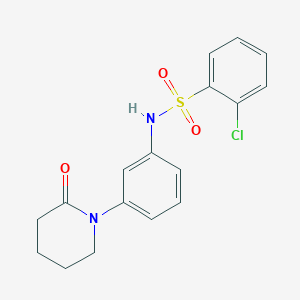

2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-chloro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c18-15-8-1-2-9-16(15)24(22,23)19-13-6-5-7-14(12-13)20-11-4-3-10-17(20)21/h1-2,5-9,12,19H,3-4,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVBTFMMXCPDRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloronitrobenzene with piperidine to form an intermediate, which is then subjected to further reactions to introduce the sulfonamide group and the piperidinone moiety . The reaction conditions often include the use of sodium chlorite for oxidation and mild conditions to ensure high efficiency and practicality .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as slurry or recrystallization are employed to purify the intermediates, eliminating the need for column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The piperidine moiety can be oxidized to form a lactam.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The chlorinated benzene ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include sodium chlorite for oxidation, lithium carbonate/lithium chloride for elimination reactions, and zinc/acetic acid for reduction . The conditions are typically mild to ensure high efficiency and yield.

Major Products Formed

The major products formed from these reactions include various lactams and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in the context of anticoagulant research, it may inhibit certain enzymes involved in the blood coagulation cascade, thereby preventing thrombus formation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Differences :

- Chloro-substituted agrochemicals prioritize environmental stability, while the target compound’s design may prioritize pharmacokinetic properties for therapeutic use.

Aryl Sulfonamides with Heterocyclic Substituents

- 2-Chloro-N-[4-(2-Chloroacetamido)Phenyl)Sulfonyl]-N-(5-Methylisoxazol-3-yl)Acetamide: This compound () shares a sulfonamide backbone but incorporates an isoxazole ring. Isoxazole derivatives are known for antimicrobial activity, whereas the piperidinone group in the target compound may favor central nervous system (CNS) penetration due to increased lipophilicity .

- 3-Chloro-N-Phenyl-Phthalimide (): A phthalimide derivative with a chloro substituent. Phthalimides are utilized in polymer synthesis (e.g., polyimides), whereas sulfonamides like the target compound are more common in bioactive molecules. The sulfonamide group’s hydrogen-bonding capacity may improve solubility compared to phthalimides .

Structural Impact :

- The 2-oxopiperidin-1-yl group in the target compound introduces a lactam ring, which can mimic peptide bonds in enzyme substrates, a feature absent in simpler chloro-sulfonamides .

Physical and Crystallographic Properties

While crystallographic data for the target compound is unavailable, analogs like 3-chloro-N-(2-chlorophenyl)benzamide () crystallize in a monoclinic system (space group P2₁/n). Such data highlight how chloro substituents and aryl groups influence packing efficiency and solubility.

Data Tables

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Table 2: Crystallographic Data for Analogous Compounds

| Compound | Space Group | Unit Cell Parameters (Å) | Reference |

|---|---|---|---|

| 3-Chloro-N-(2-chlorophenyl)benzamide | P2₁/n | a=11.1371, b=4.85230, c=21.5198 |

Biological Activity

2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and clinical relevance based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of benzenesulfonamides, characterized by a sulfonamide functional group attached to a benzene ring. Its structure can be represented as follows:

- Molecular Formula : C15H16ClN3O2S

- Molecular Weight : 335.82 g/mol

The presence of the oxopiperidine moiety is significant for its biological interactions, particularly in enzyme inhibition.

Research indicates that compounds similar to 2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide exhibit inhibitory effects on various enzymes, notably carbonic anhydrases (CAs). These enzymes are crucial in physiological processes such as acid-base balance and respiration.

Inhibition of Carbonic Anhydrases

Studies have shown that sulfonamides can act as potent inhibitors of carbonic anhydrases. For instance, derivatives with similar structures demonstrated inhibitory constants (K_I) in the nanomolar range against human carbonic anhydrase isoforms. The following table summarizes some relevant findings:

| Compound | Target Isoform | K_I (nM) | Selectivity |

|---|---|---|---|

| 6e | hCA I | 47.8 | High |

| 6b | hCA II | 33.2 | Moderate |

| 6m | hCA IX | 68.6 | Low |

These results indicate that modifications to the benzenesulfonamide structure can enhance selectivity and potency against specific isoforms.

Biological Activity and Efficacy

The biological activity of 2-chloro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has been evaluated through various assays:

- Cytotoxicity Assays : In vitro studies on cancer cell lines (e.g., MCF-7, Hep-3B) showed that certain derivatives exhibited significant antiproliferative activity while maintaining low cytotoxicity, suggesting a favorable therapeutic index.

- Molecular Docking Studies : Computational analyses revealed that the sulfonamide moiety interacts favorably with the active sites of target enzymes, indicating a strong binding affinity that correlates with observed biological activities.

Case Studies

Recent studies have highlighted the potential of benzenesulfonamides in treating conditions linked to dysregulated carbonic anhydrase activity:

- Study A : A clinical trial involving a derivative demonstrated efficacy in reducing tumor growth in models of breast cancer, attributed to its ability to inhibit hCA IX, which is often overexpressed in tumors.

- Study B : Another investigation focused on the compound's role in managing glaucoma through CA inhibition, showcasing its potential for ocular therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.